![molecular formula C14H28Cl2N2 B15233073 N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine](/img/structure/B15233073.png)
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a tricyclic hydrocarbon, attached to an ethane-1,2-diamine backbone with two methyl groups on the nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride ions, making the compound more soluble in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling Reaction: The functionalized adamantane is then coupled with an ethane-1,2-diamine derivative under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent.
Methylation: The nitrogen atoms of the ethane-1,2-diamine backbone are methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of adamantane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of halogenated adamantane derivatives.
科学研究应用
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the ethane-1,2-diamine backbone interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is unique due to its specific combination of the adamantane moiety and the ethane-1,2-diamine backbone with methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H28Cl2N2 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1 |
InChI 键 |
CHSYDCOVDQEXNR-PYJAIKIJSA-N |
手性 SMILES |
CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
规范 SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


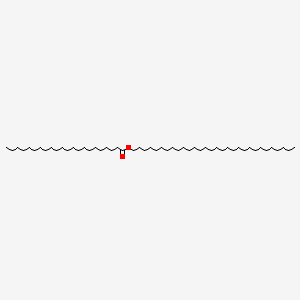
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)
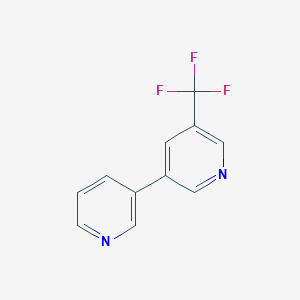
![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
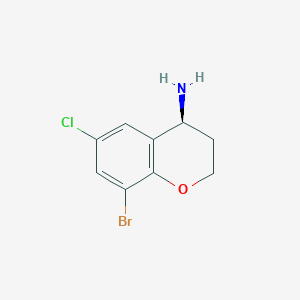
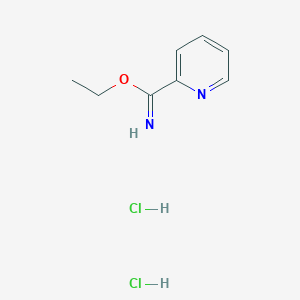
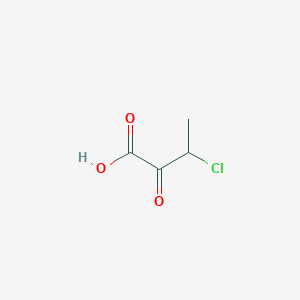
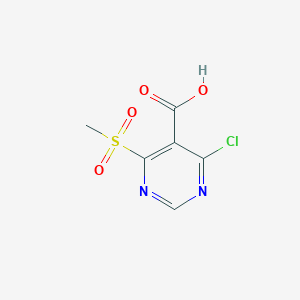
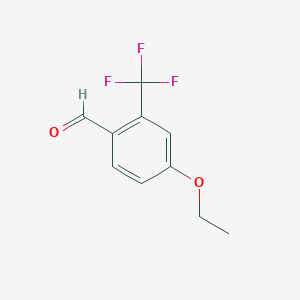
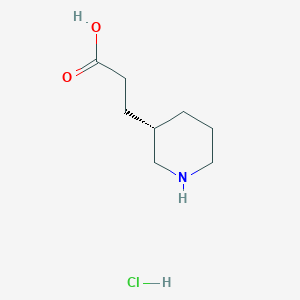
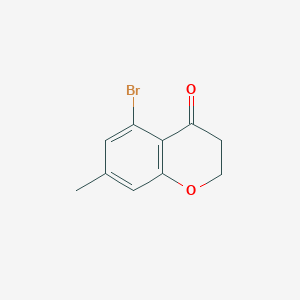

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyrazine](/img/structure/B15233103.png)
